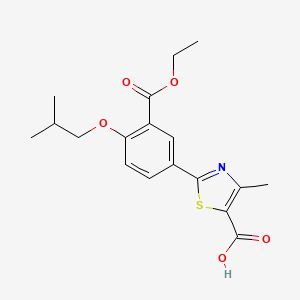

3-Descyano-3-ethoxycarbonyl Febuxostat

Description

3-Descyano-3-ethoxycarbonyl Febuxostat (C₁₈H₂₁NO₅S, CAS 1350352-70-3) is a structural analog and impurity of Febuxostat, a non-purine xanthine oxidase (XO) inhibitor used to treat hyperuricemia and gout . This compound arises during Febuxostat synthesis, where modifications at the 3-position of the benzophenone moiety replace the cyano group (-CN) with an ethoxycarbonyl group (-COOEt) .

Properties

Molecular Formula |

C18H21NO5S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C18H21NO5S/c1-5-23-18(22)13-8-12(6-7-14(13)24-9-10(2)3)16-19-11(4)15(25-16)17(20)21/h6-8,10H,5,9H2,1-4H3,(H,20,21) |

InChI Key |

GHFPFSGEXSZUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)O)C)OCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Febuxostat Derivatives and Impurities

Structural Insights :

- Febuxostat sec-butoxy acid, another impurity, retains the core thiazolecarboxylic acid structure but modifies the alkoxy side chain, which is critical for XO inhibition .

Comparison with Xanthine Oxidase Inhibitors

Table 2: Pharmacological Profiles of XO Inhibitors

Key Findings :

- Potency: Febuxostat is 1,000-fold more potent than allopurinol and 4.5-fold more than topiroxostat .

- Safety: Febuxostat and allopurinol show comparable cardiovascular risks (aHR: 0.97 for major CV events) , whereas topiroxostat lacks CV risk signals .

- Methyl gallate, a natural compound, exhibits weaker XO inhibition (Ki 100× higher than Febuxostat) but serves as a model for designing novel inhibitors .

Pharmacokinetic and Mechanistic Differences

- ABCG2 Inhibition: Febuxostat inhibits ABCG2 (IC₅₀: 27 nM in humans), increasing absorption of substrate drugs like sulfasalazine.

- Synergistic Effects : Febuxostat combined with Panax ginseng enhances antioxidant effects more than either agent alone, suggesting unique pathways for oxidative stress mitigation .

- Transcriptomic Profile: Febuxostat modulates cardiovascular risk-related genes (e.g., inflammatory pathways) distinct from oxypurinol and topiroxostat, aligning with FDA warnings about its CV risk .

Clinical and Economic Considerations

- Efficacy in Gout: Febuxostat achieves target serum urate (sUA) levels in 55% of patients at 120 mg/day, outperforming allopurinol in refractory cases . However, lesinurad + allopurinol shows comparable efficacy as second-line therapy .

- Cost-Effectiveness: Febuxostat is less cost-effective than allopurinol but preferred in patients with renal impairment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.